molecular formula C10H15ClN4 B1403677 3-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)propan-1-amine hydrochloride CAS No. 1820619-50-8

3-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)propan-1-amine hydrochloride

Cat. No. B1403677
M. Wt: 226.7 g/mol
InChI Key: CMOKJJUKJICHAZ-UHFFFAOYSA-N
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Description

“3-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)propan-1-amine hydrochloride” is a chemical compound with the CAS Number: 1820619-50-8 . It is related to the family of pyrazolo[1,5-a]pyrimidines .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula: C14H15ClN4 . The InChI Code is 1S/C14H14N4.ClH/c1-10-7-14-16-6-5-13 (18 (14)17-10)12-4-2-3-11 (8-12)9-15;/h2-8H,9,15H2,1H3;1H .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 274.75 . Further physical and chemical properties are not provided in the available resources.

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been explored for their potential applications in pharmaceuticals and materials science. Abdelriheem et al. (2017) described an effective synthesis convention for pyrazolo[1,5-a]pyrimidines and related compounds, highlighting their antitrypanosomal activity and their potential as antimetabolites in purine biochemical reactions. This work underscores the versatility of these compounds in drug development (Abdelriheem, Zaki, & Abdelhamid, 2017). Similarly, the synthesis and crystal structure of specific pyrazolo[1,5-a]pyrimidin-7-amine derivatives have been studied, with Lu Jiu-fu et al. (2015) reporting moderate anticancer activities, which points to the therapeutic applications of these compounds (Lu Jiu-fu et al., 2015).

Biological Activities

The biological activities of pyrazolo[1,5-a]pyrimidine derivatives have been a significant focus, with studies exploring their potential as antitumor and antimicrobial agents. For instance, Riyadh (2011) synthesized N-arylpyrazole-containing enaminones, which showed promising antitumor and antimicrobial activities. This suggests the potential of these compounds in developing new therapeutic agents (Riyadh, 2011). Moreover, Kumar et al. (2003) developed a synthesis method for a selective CRF1 antagonist as a potential PET ligand for imaging CRF1 receptors, highlighting the diagnostic applications of pyrazolo[1,5-a]pyrimidine derivatives in neurology (Kumar et al., 2003).

properties

IUPAC Name

3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4.ClH/c1-8-5-10-12-6-9(3-2-4-11)7-14(10)13-8;/h5-7H,2-4,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMOKJJUKJICHAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)CCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)propan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)propan-1-amine hydrochloride
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3-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)propan-1-amine hydrochloride
Reactant of Route 5
3-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)propan-1-amine hydrochloride
Reactant of Route 6
3-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)propan-1-amine hydrochloride

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